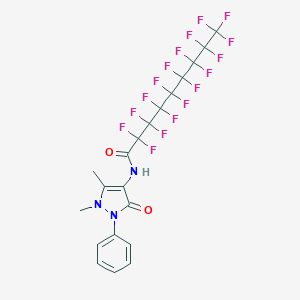![molecular formula C18H14FNO2S B390418 N-(3-FLUOROPHENYL)-[1,1'-BIPHENYL]-4-SULFONAMIDE](/img/structure/B390418.png)
N-(3-FLUOROPHENYL)-[1,1'-BIPHENYL]-4-SULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-FLUOROPHENYL)-[1,1’-BIPHENYL]-4-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a biphenyl structure, which is further substituted with a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUOROPHENYL)-[1,1’-BIPHENYL]-4-SULFONAMIDE typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a boronic acid derivative with a halogenated benzene derivative in the presence of a palladium catalyst and a base.
Sulfonamide Formation: The biphenyl intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the purification processes such as crystallization and chromatography are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-FLUOROPHENYL)-[1,1’-BIPHENYL]-4-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of sulfone or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include various substituted biphenyl derivatives.
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-FLUOROPHENYL)-[1,1’-BIPHENYL]-4-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor antagonists.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It is used in studies to understand the interactions between sulfonamide compounds and biological targets, such as proteins and enzymes.
Wirkmechanismus
The mechanism of action of N-(3-FLUOROPHENYL)-[1,1’-BIPHENYL]-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the biphenyl structure can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-CHLORO-4-FLUOROPHENYL)(1,1’-BIPHENYL)-4-CARBOXAMIDE
- N-[(3-FLUOROPHENYL)METHYL]-[1,1’-BIPHENYL]-3-ACETAMIDE
Uniqueness
N-(3-FLUOROPHENYL)-[1,1’-BIPHENYL]-4-SULFONAMIDE is unique due to the presence of both a fluorophenyl group and a sulfonamide group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the sulfonamide group provides strong binding interactions with biological targets.
Eigenschaften
Molekularformel |
C18H14FNO2S |
|---|---|
Molekulargewicht |
327.4g/mol |
IUPAC-Name |
N-(3-fluorophenyl)-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C18H14FNO2S/c19-16-7-4-8-17(13-16)20-23(21,22)18-11-9-15(10-12-18)14-5-2-1-3-6-14/h1-13,20H |
InChI-Schlüssel |
HSKHEMGXJUDSBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)F |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-CHLORO-4-METHOXYPHENYL)-3-(4'-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]AMINO}-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL)UREA](/img/structure/B390336.png)
![N-[(E)-[(2E)-2-[(5,5-diphenyl-1,4-dihydropyrazole-3-carbonyl)hydrazinylidene]ethylidene]amino]-5,5-diphenyl-1,4-dihydropyrazole-3-carboxamide](/img/structure/B390337.png)
![3,5-Dibromo-2-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B390338.png)
![1-({[3-(1,3-Benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B390341.png)
![3-Iodobenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B390342.png)

![2-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B390345.png)
![N-(2-phenyl-1-{[2-(3-phenyl-2-propenylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390350.png)
![N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanamide](/img/structure/B390352.png)

![N-[4-(benzoylamino)phenyl]-4-methyl-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B390355.png)
![Diethyl 5-[(4-{3,5-bisnitrophenoxy}benzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B390356.png)
![Methyl 4-[5-[[3-(1,3-benzoxazol-2-yl)phenyl]iminomethyl]furan-2-yl]benzoate](/img/structure/B390358.png)
![N-[3-nitro-5-(4-iodophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B390360.png)
